ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, chloromethyl, cyano, and dichlorophenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, the reaction of a suitable aldehyde with a β-keto ester in the presence of a base can lead to the formation of the pyran ring.
Introduction of Functional Groups: The amino, chloromethyl, cyano, and dichlorophenyl groups are introduced through subsequent reactions. For example, the amino group can be introduced via nucleophilic substitution, while the chloromethyl group can be added through chloromethylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as the cyano group, into other functional groups like amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyran ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-2-(methyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dimethylphenyl)-4H-pyran-3-carboxylate: Similar structure but with dimethylphenyl instead of dichlorophenyl.
Uniqueness
The presence of the chloromethyl and dichlorophenyl groups in ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate imparts unique chemical reactivity and biological activity compared to similar compounds. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13Cl3N2O3 |
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Molecular Weight |
387.6 g/mol |
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-2-23-16(22)14-11(6-17)24-15(21)8(7-20)12(14)13-9(18)4-3-5-10(13)19/h3-5,12H,2,6,21H2,1H3 |
InChI Key |
MRXYGNDWLAOJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=CC=C2Cl)Cl)C#N)N)CCl |
Origin of Product |
United States |
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